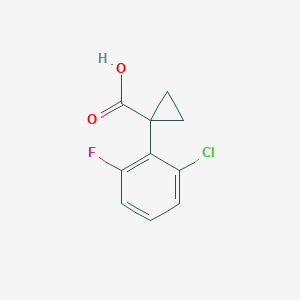
4-chloro-2-(chloromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(chloromethyl)thiophene is a halogenated thiophene derivative, which is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-chloro-2-(chloromethyl)thiophene can be synthesized through several methods. One common method involves the chlorination of 2-(chloromethyl)thiophene using reagents such as thionyl chloride or phosphorus pentachloride . Another approach is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Thiophene Amides: Formed through nucleophilic substitution with amines.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling reactions
Applications De Recherche Scientifique
4-chloro-2-(chloromethyl)thiophene has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: Serves as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(chloromethyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, thiophene derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-5-(chloromethyl)thiophene: Another halogenated thiophene derivative with similar chemical properties.
4-bromo-2-(chloromethyl)thiophene: A brominated analog with different reactivity due to the presence of a bromine atom.
Uniqueness
4-chloro-2-(chloromethyl)thiophene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and chloromethyl groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
1305351-51-2 |
|---|---|
Formule moléculaire |
C5H4Cl2S |
Poids moléculaire |
167.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



